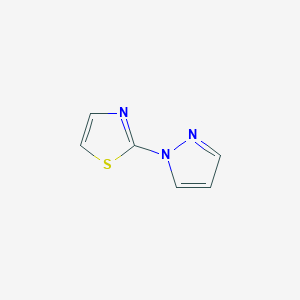

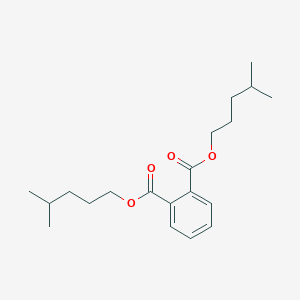

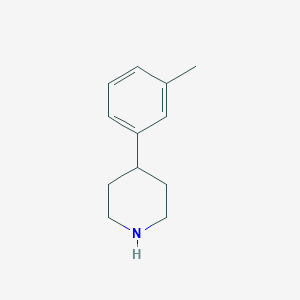

![molecular formula C6H8N2OS B047148 1,2,6,7-四氢硫代吡喃[3,2-c]吡唑-3(5H)-酮 CAS No. 124187-74-2](/img/structure/B47148.png)

1,2,6,7-四氢硫代吡喃[3,2-c]吡唑-3(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including structures similar to 1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one, often involves multi-component reactions that allow for the efficient assembly of complex molecules from simpler precursors. Techniques such as one-pot, three-component synthesis under solvent-free conditions or using specific catalysts have been highlighted for their efficiency and environmental benefits. For example, a one-pot, three-component synthesis under solvent-free conditions has been successfully applied to synthesize bridgehead-fused systems with excellent yields (Adib et al., 2014).

Molecular Structure Analysis

Detailed molecular structure analysis, including X-ray crystallography, provides insights into the conformation, bonding, and overall geometry of pyrazole derivatives. The structural characterization often reveals significant aspects such as dihedral angles, crystal packing, and intermolecular interactions which are crucial for understanding the compound's reactivity and properties. For instance, structural characterization through X-ray diffraction studies has been utilized to examine the conformation and crystal packing of novel pyrazole derivatives (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives encompasses a range of reactions, including cycloadditions, Michael addition reactions, and other transformations that lead to highly functionalized heterocyclic compounds. These reactions are pivotal for diversifying the chemical space accessible by pyrazole cores and for the synthesis of compounds with potential biological activity. For example, the use of n-tetrabutylammonium tribromide as a catalyst has been reported to facilitate tandem Knoevenagel–Michael reactions for the synthesis of dihydrochromenopyrazoles, showcasing the versatility of pyrazole derivatives in synthetic chemistry (Ghosh & Khan, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in determining the applicability of pyrazole derivatives in various domains. These properties are often studied through techniques like thermal analysis, solubility tests, and differential scanning calorimetry, providing valuable data for material science and pharmaceutical applications. For example, the thermal decomposition and crystalline structure of pyrazole derivatives have been explored to understand their stability and potential use in material applications (Kumara et al., 2018).

科学研究应用

合成和表征研究

对吡唑衍生物的研究,如合成和表征新化合物,是化学科学的基础方面。例如,Kumara等人(2018年)合成并表征了一种新型吡唑衍生物,重点关注其晶体结构、分子相互作用和理论分析。这项研究突显了分子结构与物理性质之间错综复杂的关系,这对于新材料和药物的开发至关重要(Kumara et al., 2018)。

催化和合成应用

在催化和有机合成中使用吡唑衍生物是另一个重要的研究领域。Hazeri等人(2014年)描述了一种使用淀粉溶液作为催化剂合成四氢苯并[b]吡喃和3,4-二氢吡喃[c]色素衍生物的高效方法。这项工作展示了吡唑衍生物在促进化学反应中的重要性,展示了它们在绿色化学和可持续实践中的作用(Hazeri et al., 2014)。

光物理性质和应用

研究光物理性质和开发用于光学应用的材料是吡唑衍生物显示潜力的另一个领域。Pla等人(2014年)探索了与吡唑相关的一类化合物5-(甲硫基)四唑在多环吡唑烯的立体选择性合成中的应用。他们的工作突出了这些化合物在合成具有理想光学性质材料方面的实用性,指向了1,2,6,7-四氢硫代吡喃[3,2-c]吡唑-3(5H)-酮在类似情境中的潜在应用(Pla et al., 2014)。

生物活性和药物化学

吡唑衍生物也被广泛研究其生物活性,包括抗菌、抗真菌和抗癌性能。Kanakaraju等人(2013年)对融合的吡喃[3,2-e]四唑[1,5-c]嘧啶和二氮杂环己烯的合成和抗菌评价进行了研究,展示了与吡唑相关化合物的潜在药用应用。这些研究有助于开发新药物和治疗剂,突显了化学研究在应对健康挑战中的相关性(Kanakaraju et al., 2013)。

安全和危害

属性

IUPAC Name |

2,5,6,7-tetrahydro-1H-thiopyrano[3,2-c]pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c9-6-5-4(7-8-6)2-1-3-10-5/h1-3H2,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBWDVNDGVABAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NN2)SC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559837 |

Source

|

| Record name | 1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one | |

CAS RN |

124187-74-2 |

Source

|

| Record name | 1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

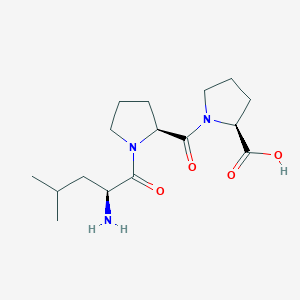

![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)

![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)